molecular formula C14H14N4 B024836 alpha-Methylbenzylaminobenzotriazole CAS No. 105026-61-7

alpha-Methylbenzylaminobenzotriazole

Cat. No.: B024836
CAS No.: 105026-61-7
M. Wt: 238.29 g/mol
InChI Key: KUYZAVTYDKMQGV-UHFFFAOYSA-N
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Description

Alpha-Methylbenzylaminobenzotriazole is a chemical compound with the molecular formula C14H14N4. It is a white to light yellow crystalline solid primarily used as a chelating agent for metal protection and corrosion prevention

Preparation Methods

Alpha-Methylbenzylaminobenzotriazole can be synthesized through organic synthesis methods. One common synthetic route involves the reaction of benzylamine with benzotriazole in the presence of a methylating agent. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Alpha-Methylbenzylaminobenzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzotriazole derivatives.

Scientific Research Applications

Alpha-Methylbenzylaminobenzotriazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methylbenzylaminobenzotriazole involves the inactivation of hepatic cytochrome P-450 enzymes. This process is concentration-dependent and requires the presence of NADPH. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the metabolism of certain substrates.

Comparison with Similar Compounds

Alpha-Methylbenzylaminobenzotriazole can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Alpha-Methylbenzylaminobenzotriazole (AMBABT) is a compound known for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2B. This article explores the biological activity of AMBABT, focusing on its metabolic interactions, inhibitory effects on various enzymes, and implications in toxicology.

Chemical Structure and Properties

AMBABT is a synthetic compound characterized by its unique structure, which allows it to interact selectively with cytochrome P450 enzymes. Its molecular formula is C15_{15}H16_{16}N4_{4} and it features a benzotriazole moiety that contributes to its biological activity.

AMBABT acts primarily as an inhibitor of the CYP2B subfamily of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP2B can lead to altered metabolism of drugs and environmental chemicals, potentially affecting their efficacy and toxicity.

Inhibitory Effects

Research indicates that AMBABT exhibits minimal inhibitory effects on styrene metabolism in isolated lung cells. In a study involving mouse and rat Clara cells, AMBABT showed a reduction in styrene oxide production at concentrations of 10 µM and lower at 1 µM, suggesting that while it is an inhibitor, its potency may vary significantly depending on the substrate and conditions used .

Biological Activity in Toxicology

The biological activity of AMBABT has significant implications in toxicology, particularly concerning its role in modulating the metabolism of potentially harmful substances. For instance, styrene is known to be pneumotoxic and genotoxic. The differential metabolism observed in mouse versus rat models indicates that species-specific responses to inhaled toxins may be influenced by the activity of CYP2B and other related enzymes .

Case Studies

Several case studies have highlighted the role of AMBABT in understanding the metabolic pathways involved in chemical toxicity:

  • Case Study 1: Styrene Metabolism
    In experiments assessing styrene metabolism, AMBABT was utilized to elucidate the contributions of various cytochrome P450 enzymes. The findings demonstrated that CYP2E1 and CYP2F2 were primarily responsible for styrene bioactivation, while AMBABT's inhibition was less impactful than initially hypothesized .
  • Case Study 2: Comparative Analysis Across Species
    A comparative analysis involving mouse and rat lung cells revealed that while both species metabolized styrene, the formation of styrene oxide was significantly higher in mice. This suggests that species differences in CYP enzyme expression can lead to varying susceptibilities to chemical toxicity .

Data Table: Summary of Inhibitory Effects

Compound Enzyme Target Inhibition Concentration (µM) Effectiveness
This compoundCYP2B10Minimal inhibition
1Less inhibition
StyreneCYP2E1N/APrimary metabolizing enzyme
CYP2F2N/ASignificant involvement

Properties

IUPAC Name

N-(1-phenylethyl)benzotriazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKDFAUZPHKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909304
Record name N-(1-Phenylethyl)-1H-benzotriazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105026-61-7
Record name alpha-Methylbenzylaminobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylethyl)-1H-benzotriazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does α-Methylbenzylaminobenzotriazole interact with Cytochrome P450 enzymes and what are the downstream effects?

A1: α-Methylbenzylaminobenzotriazole acts as a mechanism-based suicide inhibitor of specific Cytochrome P450 (CYP) enzymes, primarily CYP2B and to some extent CYP2. [, ] This means that it binds to the active site of these enzymes and, during the catalytic cycle, forms a reactive intermediate that irreversibly inactivates the enzyme. [, ] This inactivation leads to a decrease or complete inhibition of the enzyme's ability to metabolize its substrates. [, ] For instance, α-Methylbenzylaminobenzotriazole has been shown to inhibit the metabolism of (S)-nicotine, benzphetamine, ethoxyresorufin, and 3-methylindole in various experimental systems. [, ]

Q2: What are the applications of α-Methylbenzylaminobenzotriazole in studying drug metabolism?

A2: α-Methylbenzylaminobenzotriazole is a valuable tool in studying drug metabolism, particularly in identifying the specific CYP enzymes responsible for the biotransformation of a particular compound. [, ] By selectively inhibiting specific CYP isoforms, researchers can determine the contribution of those isoforms to the overall metabolism of a drug. [, ] This information can be crucial in understanding drug-drug interactions, predicting potential toxicities, and designing safer and more effective drugs.

Q3: Are there any differences in the sensitivity of different species or tissues to the inhibitory effects of α-Methylbenzylaminobenzotriazole?

A3: Yes, the sensitivity to α-Methylbenzylaminobenzotriazole can vary between species and even between different tissues within the same species. [, ] This variation is primarily due to differences in the expression levels and substrate specificities of CYP enzymes. [, ] For example, research indicates that α-Methylbenzylaminobenzotriazole is a more potent inhibitor of styrene metabolism in mouse Clara cells compared to rat Clara cells, potentially explaining the higher susceptibility of mice to styrene-induced toxicity. [] This highlights the importance of considering species and tissue-specific differences when using α-Methylbenzylaminobenzotriazole as a research tool.

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